molecular formula C9H10O2 B1219918 1-Phenylethyl formate CAS No. 7775-38-4

1-Phenylethyl formate

Cat. No. B1219918
CAS RN: 7775-38-4
M. Wt: 150.17 g/mol
InChI Key: RUDZCBJWUDOPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylethyl formate, also known as a-methylbenzyl formate or fema 2688, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. 1-Phenylethyl formate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-phenylethyl formate is primarily located in the cytoplasm. 1-Phenylethyl formate has a floral, gardenia, and green taste.

Scientific Research Applications

Fragrance Material and Toxicology 1-Phenylethyl formate, as a fragrance material, has been extensively reviewed for its toxicological and dermatological properties. Studies like those conducted by McGinty, Letizia, and Api (2012) focus on the safety assessment of such compounds when used in fragrances, examining aspects like skin irritation, sensitization, and genotoxicity data (McGinty, Letizia, & Api, 2012).

Conformational Analysis Research by Suezawa et al. (1993) on benzyl formates, including 1-phenylethyl formate, highlights the study of their conformations using NMR and NOE spectra. The findings show that these esters predominantly adopt conformations that enable intramolecular CH–π interaction, influencing their stability and reactivity (Suezawa et al., 1993).

Chemical Synthesis and Analysis In the field of synthetic chemistry, 1-phenylethyl formate plays a role in various syntheses and analytical processes. For instance, its derivatives are used in the resolution of secondary alcohols and hydroxy fatty acids, as studied by Habel et al. (2007), who examined its efficacy in chiral analysis using gas chromatography (Habel, Spiteller, & Boland, 2007).

Catalysis and Polymer Science The reactivity of 1-phenylethyl formate and its related compounds is a topic of interest in polymer science. For example, Fellows and Senogles (1998) investigated its role in copolymerizations, providing insights into its reactivity ratios and selectivity in such processes (Fellows & Senogles, 1998).

Quantitative Analysis In pharmacology and chemical analysis, techniques for quantifying 1-phenylethyl formate derivatives are important. Kucherenko et al. (2018) validated methods for quantitating 1-(β-phenylethyl)-4-amino-1,2,4-triazole bromide using spectrophotometry, emphasizing the importance of accurate and reproducible measurement techniques (Kucherenko, Parniuk, & Khromylova, 2018).

properties

CAS RN

7775-38-4

Product Name

1-Phenylethyl formate

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

1-phenylethyl formate

InChI

InChI=1S/C9H10O2/c1-8(11-7-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

RUDZCBJWUDOPTP-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)OC=O

Canonical SMILES

CC(C1=CC=CC=C1)OC=O

density

1.042-1.050

Other CAS RN

7775-38-4

physical_description

colourless to pale yellow liquid with a strong green-floral, woody-balsamic odou

solubility

insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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